molecular formula C15H15NO2 B1524409 3-[Benzyl(methyl)amino]benzoic acid CAS No. 1181697-29-9

3-[Benzyl(methyl)amino]benzoic acid

Cat. No.: B1524409
CAS No.: 1181697-29-9
M. Wt: 241.28 g/mol
InChI Key: FYETUGUODSRGQC-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]benzoic acid is a chemical compound characterized by its benzyl and amino groups attached to a benzoic acid core

Synthetic Routes and Reaction Conditions:

  • Benzylamine Synthesis: The compound can be synthesized by reacting benzyl chloride with methylamine under controlled conditions.

  • Benzoic Acid Derivatization: The benzoic acid core can be modified by introducing the benzyl(methyl)amino group through a series of chemical reactions involving protection and deprotection steps.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalytic Methods: Catalysts may be used to enhance the efficiency of the synthesis process, reducing reaction times and improving yields.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the benzyl group to a benzaldehyde or benzoic acid derivative.

  • Reduction: Reduction reactions can be employed to convert the benzoic acid core to its corresponding alcohol or amine.

  • Substitution: Substitution reactions can introduce different functional groups to the benzyl or amino moieties.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

  • Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzaldehyde, benzoic acid, and its derivatives.

  • Reduction Products: Benzyl alcohol, benzylamine, and other reduced derivatives.

  • Substitution Products: Halogenated benzyl compounds and various substituted amines.

Chemistry:

  • Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex organic molecules.

  • Catalyst Support: It can be used as a support material for catalysts in various chemical reactions.

Biology:

  • Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Drug Development:

Medicine:

  • Pharmaceuticals: The compound may be used in the formulation of drugs targeting specific diseases.

  • Diagnostic Agents: It can be employed as a diagnostic agent in medical imaging techniques.

Industry:

  • Material Science: The compound is used in the development of new materials with specific properties.

Comparison with Similar Compounds

  • Benzylamine: Similar in structure but lacks the benzoic acid core.

  • N-Benzylmethylamine: Similar but with a different arrangement of the benzyl and amino groups.

  • 3-Aminobenzoic Acid: Similar but without the benzyl group.

Uniqueness:

  • Complexity: The presence of both benzyl and amino groups on the benzoic acid core makes this compound more complex and versatile compared to its similar counterparts.

  • Functional Diversity:

This comprehensive overview provides a detailed understanding of 3-[Benzyl(methyl)amino]benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[benzyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(11-12-6-3-2-4-7-12)14-9-5-8-13(10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYETUGUODSRGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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